1-Chloro-2-cyclopropyl-4-methylbenzene
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Overview
Description
1-Chloro-2-cyclopropyl-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a chlorine atom, a cyclopropyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-cyclopropyl-4-methylbenzene can be synthesized through several methods, including electrophilic aromatic substitution and Friedel-Crafts alkylation. One common method involves the chlorination of 2-cyclopropyl-4-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced catalysts and separation techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-cyclopropyl-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the benzene ring, such as nitration, sulfonation, and halogenation.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) at high temperatures (above 350°C) for the formation of phenol derivatives.
Electrophilic Aromatic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and bromine (Br₂) for bromination.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives and diphenyl ether.
Electrophilic Aromatic Substitution: Nitro, sulfonic, and bromo derivatives of the original compound.
Oxidation: Carboxylic acids and aldehydes.
Scientific Research Applications
1-Chloro-2-cyclopropyl-4-methylbenzene has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-cyclopropyl-4-methylbenzene involves its interaction with molecular targets through its functional groups. The chlorine atom and the cyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution reactions, while the cyclopropyl group introduces strain and reactivity due to its ring structure .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methylbenzene: Lacks the cyclopropyl group, making it less reactive in certain reactions.
1-Chloro-2-methyl-4-nitrobenzene: Contains a nitro group, which significantly alters its reactivity and applications.
1-Chloro-4-methoxybenzene:
Uniqueness
1-Chloro-2-cyclopropyl-4-methylbenzene is unique due to the presence of the cyclopropyl group, which introduces strain and enhances its reactivity compared to similar compounds. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C10H11Cl |
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Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-chloro-2-cyclopropyl-4-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
XLADCWMUAOYPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2CC2 |
Origin of Product |
United States |
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